molecular formula C8H17BrO3 B6174343 1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane CAS No. 102684-61-7

1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane

Cat. No.: B6174343
CAS No.: 102684-61-7
M. Wt: 241.1
InChI Key:
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Description

1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane is an organic compound with the molecular formula C8H17BrO3. It is a clear, colorless to pale yellow liquid with a characteristic odor. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various chemical products.

Mechanism of Action

Target of Action

It’s known that the compound can be used in the synthesis of other complex molecules , suggesting that its targets could be the reactant molecules in these synthetic processes.

Biochemical Pathways

It’s known to be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy . This suggests that it may play a role in the biochemical pathways related to these processes.

Result of Action

It’s known to be used in the synthesis of dpp derivatives , which are used as pigments in two-photon excited fluorescence microscopy . This suggests that its action results in the formation of these complex molecules.

Action Environment

The action of 1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane can be influenced by various environmental factors. For instance, it’s known to be sensitive to light , suggesting that exposure to light could affect its stability and efficacy. Furthermore, it’s a flammable liquid , indicating that it should be handled and stored carefully to prevent accidents. It’s also recommended to be stored under inert gas and at a temperature of 2-8°C , suggesting that both the presence of oxygen and temperature can influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane can be synthesized through the reaction of 2-(2-ethoxyethoxy)ethanol with bromoethane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, alkoxide ions, and amines can react with this compound to replace the bromine atom.

    Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.

Major Products

    Nucleophilic Substitution: The major products are ethers, alcohols, or amines, depending on the nucleophile used.

    Elimination Reactions: The major product is an alkene.

Scientific Research Applications

1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, surfactants, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-(2-methoxyethoxy)ethane
  • 1-bromo-2-(2-ethoxyethoxy)ethane
  • 1-bromo-2-(2-propoxyethoxy)ethane

Uniqueness

1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane is unique due to its specific ethoxyethoxy chain, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles.

Properties

CAS No.

102684-61-7

Molecular Formula

C8H17BrO3

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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